N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide
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Overview
Description
N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes multiple fluorine atoms, an oxadiazole ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide typically involves several key steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline to form an intermediate product.
Formation of Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with comparable properties.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another analogue with slight variations in the position of fluorine atoms.
Uniqueness
N-{[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H13F3N4O3S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H13F3N4O3S/c19-10-5-6-14(13(21)7-10)23-15(26)9-29-18-25-24-16(28-18)8-22-17(27)11-3-1-2-4-12(11)20/h1-7H,8-9H2,(H,22,27)(H,23,26) |
InChI Key |
MGEGURIUELKQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
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